molecular formula C48H30O6 B3067882 3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 1862220-96-9

3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde

Cat. No. B3067882
CAS RN: 1862220-96-9
M. Wt: 702.7 g/mol
InChI Key: ZEWLDMCNKITHSO-UHFFFAOYSA-N
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Description

“3’,4’,5’,6’-Tetrakis(4-formylphenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a complex organic compound. It has been used as a building block in the synthesis of covalent organic frameworks (COFs) and other polymers . The compound has a molecular weight of 306.3997 .


Synthesis Analysis

The compound has been synthesized through various methods. For instance, it has been used in the co-condensation of 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 1,2,4,5-benzenetetramine tetrahydrochloride in dimethylformamide . Another approach involves the use of 2,4,6-Trimethyl-1,3,5-triazine (TMT) and 4,4′-biphenyldicarbaldehyde in a trifluoroacetic acid catalyzed aldol condensation reaction .


Molecular Structure Analysis

The molecular structure of the compound is complex. It has a formula of C24H18 . The structure is also available as a 2D Mol file or as a computed 3D SD file . The compound has a distorted tetrahedral structure with two dihedral angles of 119° and 107.8° .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of metal-organic frameworks (MOFs) for adsorption and separation of CO2 and light hydrocarbons . It has also been used in the synthesis of propenone-linked covalent organic frameworks via Claisen-Schmidt reaction for photocatalytic removal of uranium .


Physical And Chemical Properties Analysis

The compound has intriguing optoelectronic properties . It has been used in the synthesis of materials with high BET surface areas and narrow pore size distributions .

Scientific Research Applications

Photocatalytic Transformations

This compound has been used in photocatalytic transformations . It has excellent redox window, good chemical stability, and broad applicability, making it a powerful and attractive metal-free organophotocatalyst .

Construction of Covalent Organic Frameworks (COFs)

Hexa(4-formylphenyl)benzene is used in the construction of 2D COFs with various tiling topologies, including triangular, rhombille, and kagome . The choice of linkers used in the reaction determines the tiling topology .

Drug Delivery Systems

The resulting 2D COFs from Hexa(4-formylphenyl)benzene have controllable pore sizes, offering short molecular diffusion length and facilitating host-guest interactions for drug delivery .

CO2 and Methane Uptakes

A COF with azine linkages can be prepared from hexa(4-formylphenyl)benzene and hydrazine. The resulting COF has a high surface area exceeding 1200 m²/g, with an average pore size of 1 nm. It demonstrates excellent performance of CO2 and methane uptakes , with capacities of 20 wt% and 2.3 wt%, respectively .

Synthesis of 2D Covalent Triangular Tilings

Hexa(4-formylphenyl)benzene is used in the synthesis procedure of 2D covalent triangular tilings .

Synthesis of 2D Covalent Rhombille Tilings

This compound is also used in the synthesis procedure of 2D covalent rhombille tilings .

Synthesis of 2D Covalent Semi-Regular Tilings

Hexa(4-formylphenyl)benzene is used in the synthesis procedure of 2D covalent semi-regular tilings .

Environmental Pollutant Degradation

Photocatalysis that uses solar energy for environmental pollutant degradation has shown great potential. Among the various photocatalysts, COFs are very attractive due to their excellent structural regularity, robust framework, inherent porosity, and good activity . Hexa(4-formylphenyl)benzene, being a key component in the construction of COFs, plays a significant role in this application .

Future Directions

The compound has immense potential in various applications, particularly in the field of materials science. It has been used in the synthesis of COFs and MOFs, which have applications in gas storage, separation, and catalysis . Future research could explore other potential applications of the compound, particularly in environmental protection and energy storage .

properties

IUPAC Name

4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O6/c49-25-31-1-13-37(14-2-31)43-44(38-15-3-32(26-50)4-16-38)46(40-19-7-34(28-52)8-20-40)48(42-23-11-36(30-54)12-24-42)47(41-21-9-35(29-53)10-22-41)45(43)39-17-5-33(27-51)6-18-39/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLDMCNKITHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 2
3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 3
3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 4
3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 5
3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 6
3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde

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